molecular formula C10H11ClO B3377236 (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1270290-33-9

(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B3377236
CAS No.: 1270290-33-9
M. Wt: 182.64 g/mol
InChI Key: IPHXZGPPFVUBEW-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a hydroxyl group. One common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve chlorination. The resulting 7-chloro-1,2,3,4-tetrahydronaphthalene is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-chloro-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce 1,2,3,4-tetrahydronaphthalen-1-ol.

Scientific Research Applications

(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the chlorine atom, affecting its interaction with molecular targets.

    7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness

(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the specific combination of a chlorine atom and a hydroxyl group on the tetrahydronaphthalene ring system. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHXZGPPFVUBEW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 2
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Reactant of Route 3
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 4
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 5
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 6
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol

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